N-(4,5-diméthyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)méthyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Ce composé s’est avéré prometteur en tant qu’agent anticancéreux. Les chercheurs ont synthétisé des analogues structurels basés sur sa structure de base afin d’optimiser son activité. Par exemple, une étude s’est concentrée sur le composé de référence (E)-1-((3,4,5-triméthoxybenzylidène)amino)-4-(3,4,5-triméthoxyphényl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), qui partage des similitudes avec notre composé d’intérêt . L’étude a révélé que certains analogues, tels que 5a et 5l, présentaient une inhibition améliorée du EGFR (récepteur du facteur de croissance épidermique), une cible cruciale en thérapie anticancéreuse. Ces composés étaient également associés à une toxicité cardiaque réduite, ce qui en fait des candidats prometteurs pour des investigations plus approfondies.
Activité Biologique
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the benzo[d]thiazole moiety, pyridine group, and benzo[b][1,4]dioxine backbone, suggest potential interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C24H21N3O3S and a molecular weight of 431.51 g/mol. Its structure includes:
- Benzo[d]thiazole moiety : Known for its role in various pharmacological activities.
- Pyridine group : Often involved in receptor interactions.
- Dihydrobenzo[b][1,4]dioxine backbone : Contributes to the compound's stability and potential bioactivity.
Biological Activity Overview
Preliminary studies indicate that N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits notable biological activities:
- Antitumor Activity : Compounds similar to this structure have shown promising results in inhibiting tumor cell proliferation. For instance, studies have demonstrated that derivatives with similar frameworks exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects : The compound may interact with GABA_A receptors, which are crucial for neurotransmission regulation. This interaction suggests potential applications in treating cognitive disorders such as Alzheimer's disease.
- Antimicrobial Properties : Research indicates that related compounds exhibit antibacterial and antifungal activities against common pathogens like Escherichia coli and Staphylococcus aureus .
Antitumor Activity
A study evaluated the antitumor effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with structural similarities to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide demonstrated significant cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example 1 | A549 | 6.75 ± 0.19 |
Example 1 | HCC827 | 6.26 ± 0.33 |
Example 1 | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound could be further developed as a potential anticancer agent .
Neuroprotective Studies
In vitro assays have shown that compounds with similar structures can modulate GABA_A receptor activity, which is pivotal for neuroprotection. This modulation could lead to therapeutic advancements in treating neurodegenerative diseases .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of benzothiazole derivatives revealed that they possess significant activity against both gram-positive and gram-negative bacteria:
Pathogen | Activity Observed |
---|---|
Escherichia coli | Inhibition |
Staphylococcus aureus | Inhibition |
These results highlight the potential of these compounds in developing new antimicrobial agents .
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-10-11-21-22(16(15)2)26-24(31-21)27(13-17-7-5-6-12-25-17)23(28)20-14-29-18-8-3-4-9-19(18)30-20/h3-12,20H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGKORPIQITOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.